molecular formula C15H19NO3 B12715291 2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxobutyl)-2,2,4-trimethyl- CAS No. 116337-75-8

2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxobutyl)-2,2,4-trimethyl-

Cat. No.: B12715291
CAS No.: 116337-75-8
M. Wt: 261.32 g/mol
InChI Key: ULIINUOUHATVLQ-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxobutyl)-2,2,4-trimethyl- is a synthetic organic compound known for its unique chemical structure and potential applications in various fields This compound belongs to the benzoxazinone family, which is characterized by a benzene ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxobutyl)-2,2,4-trimethyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of 2,2,4-trimethyl-1,3-pentanediol and 2-aminophenol in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the benzoxazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxobutyl)-2,2,4-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols); reactions often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxobutyl)-2,2,4-trimethyl- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications. Research is ongoing to determine its efficacy and safety as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxobutyl)-2,2,4-trimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, studies have shown that certain derivatives of this compound can inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Benzoxazin-3(4H)-one: The parent compound without the 7-(1-oxobutyl)-2,2,4-trimethyl- substituents.

    2,2,4-Trimethyl-1,3-pentanediol: A precursor used in the synthesis of the target compound.

    2-Aminophenol: Another precursor involved in the synthetic route.

Uniqueness

2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxobutyl)-2,2,4-trimethyl- stands out due to its specific substituents, which confer unique chemical and biological properties

Properties

CAS No.

116337-75-8

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

7-butanoyl-2,2,4-trimethyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C15H19NO3/c1-5-6-12(17)10-7-8-11-13(9-10)19-15(2,3)14(18)16(11)4/h7-9H,5-6H2,1-4H3

InChI Key

ULIINUOUHATVLQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)(C)C)C

Origin of Product

United States

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